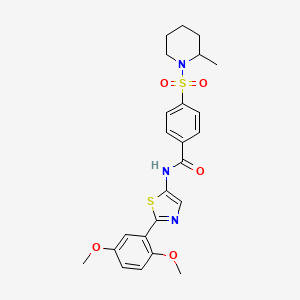
8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” belongs to the class of benzoxazinones . Benzoxazinones are heterocyclic compounds that are used as building blocks in various natural and synthetic organic compounds . They have been reported as intermediates during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzoxazinones can be synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The molecular structure of benzoxazinones includes a benzene ring fused with an oxazine ring . The specific substitutions at the 8, 6, and 4 positions with an amino group, a chlorine atom, and a methyl group respectively, would alter the properties of the basic benzoxazinone structure.Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives related to 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and their subsequent evaluation for antimicrobial activities. A study by Bektaş et al. (2007) focused on creating new 1,2,4-triazole derivatives, showcasing a methodology that could potentially apply to this compound for developing antimicrobial agents with moderate to good efficacy against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Neuroprotective Antioxidants
Largeron et al. (1999) synthesized a series of 8-amino-1,4-benzoxazine derivatives, examining their potential to mitigate oxidative stress-induced neuronal degeneration. The study highlighted the importance of substituent effects on the 1,4-benzoxazine ring for enhancing neuroprotective activity without intrinsic cytotoxicity, suggesting a promising avenue for the development of neuroprotective agents (Largeron, Lockhart, Pfeiffer, & Fleury, 1999).
Anticancer Agents
Research into the development of anticancer agents has also seen the utilization of 1,4-benzoxazine derivatives. Garg et al. (2013) synthesized 6 and/or 8-substituted derivatives of 1,3-benzoxazines with a flavone moiety, evaluating their cytotoxic effects against human breast cancer (MCF-7) cell lines. Certain derivatives demonstrated potent anticancer activity, which highlights the potential of structurally related compounds like this compound for anticancer drug development (Garg, Kumar, Chaudhary, Agrawal, Tomar, & Sreenivasan, 2013).
Sigma-1 Receptor Antagonists
Youssef et al. (2020) explored the design and synthesis of N-alkyl-2-(substitutedbenzamido) benzamides and related compounds by reacting amines or amino acid esters with benzoxazine derivatives. These compounds were evaluated as potential sigma-1 receptor agonists for their anticancer activity, demonstrating the versatility of benzoxazine derivatives in developing targeted therapies (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
properties
IUPAC Name |
8-amino-6-chloro-4-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-12-7-3-5(10)2-6(11)9(7)14-4-8(12)13/h2-3H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFJTDPVLHZADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2726161.png)

![2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2726164.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid](/img/structure/B2726167.png)




![methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2726174.png)
![9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2726175.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2726178.png)
![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)